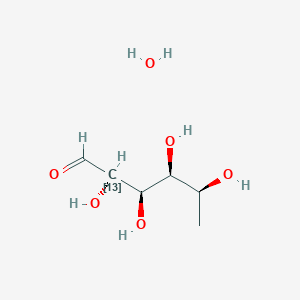
Rhamnose-13C-1 (monohydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhamnose-13C-1 (monohydrate) is a stable isotope-labeled compound of rhamnose, a naturally occurring monosaccharide found in plants and bacteria. The compound is labeled with carbon-13 at the first carbon position, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C-1 (monohydrate) typically involves the incorporation of carbon-13 into the rhamnose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of rhamnose. The reaction conditions often involve enzymatic or chemical methods to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of Rhamnose-13C-1 (monohydrate) involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled rhamnose is then extracted and purified to obtain the monohydrate form. This method ensures a consistent and high yield of the labeled compound .
化学反应分析
Types of Reactions
Rhamnose-13C-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Rhamnose can be oxidized to produce rhamnonic acid.
Reduction: Reduction of rhamnose can yield rhamnitol.
Substitution: Rhamnose can participate in substitution reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or enzymes for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include rhamnonic acid, rhamnitol, and various glycosides, depending on the specific reaction and conditions used .
科学研究应用
Rhamnose-13C-1 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of rhamnose in various biochemical pathways.
Biology: Employed in studies of bacterial cell wall biosynthesis and plant glycoside metabolism.
Medicine: Utilized in cancer research as a component of immunogens for immunotherapy.
Industry: Applied in the food and beverage industry as a marker for intestinal absorption studies
作用机制
The mechanism of action of Rhamnose-13C-1 (monohydrate) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. Molecular targets include enzymes involved in glycoside hydrolysis and synthesis, as well as pathways related to bacterial cell wall formation and plant metabolism .
相似化合物的比较
Similar Compounds
Rhamnose-13C-2 (monohydrate): Another isotope-labeled form of rhamnose with carbon-13 at the second carbon position.
Unlabeled Rhamnose: The natural form of rhamnose without any isotopic labeling.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in bacterial cell wall biosynthesis.
Uniqueness
Rhamnose-13C-1 (monohydrate) is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and tracer experiments. This specificity allows for precise tracking and analysis of its biochemical transformations compared to other similar compounds .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(213C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i4+1; |
InChI 键 |
CBDCDOTZPYZPRO-NWVTVKHOSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O.O |
规范 SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



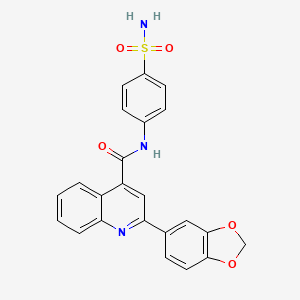
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
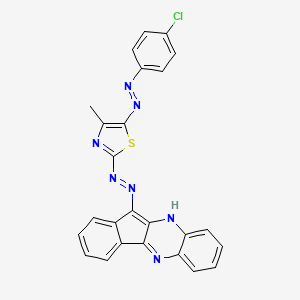

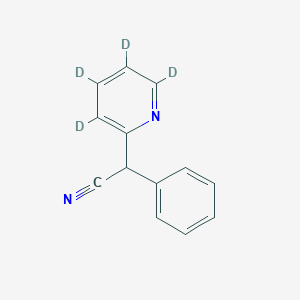
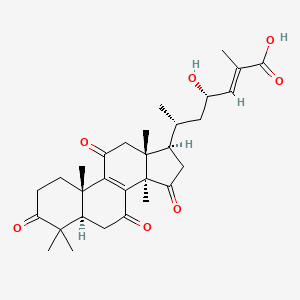
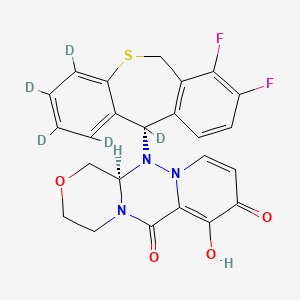
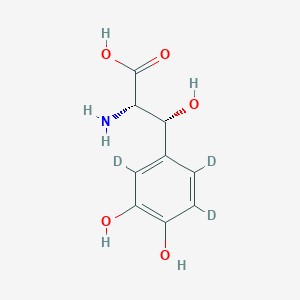
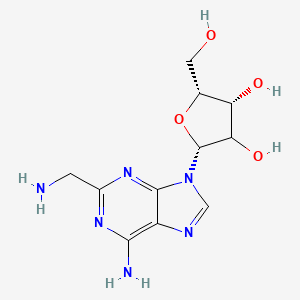


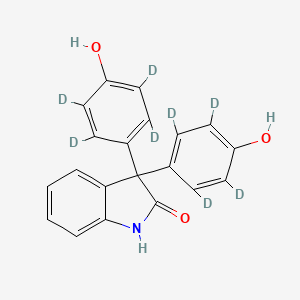
![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
